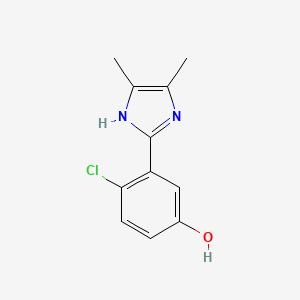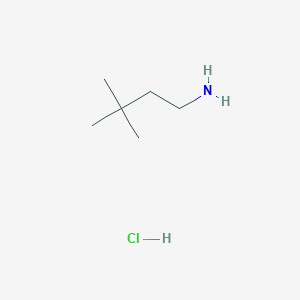![molecular formula C21H29NO3 B1389459 4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline CAS No. 1040689-19-7](/img/structure/B1389459.png)
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline
Vue d'ensemble
Description
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline is an organic compound with a complex structure, featuring both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the isopentyloxy group: This step involves the reaction of an appropriate alcohol with an alkyl halide under basic conditions to form the isopentyloxy group.
Attachment of the methoxyphenoxy group: This step involves the reaction of a phenol derivative with an appropriate alkylating agent to introduce the methoxyphenoxy group.
Coupling of the two intermediates: The final step involves the coupling of the two intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
4-Allyl-2-methoxyphenol: Known for its use in flavorings and fragrances.
4-Methyl-2-pentanone: Commonly used as a solvent in industrial applications.
Uniqueness
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenoxy)propyl]-4-(3-methylbutoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-16(2)13-14-24-20-7-5-18(6-8-20)22-15-17(3)25-21-11-9-19(23-4)10-12-21/h5-12,16-17,22H,13-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZBGFPDACXBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NCC(C)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)propyl]amine](/img/structure/B1389376.png)
![N-[4-(Heptyloxy)benzyl]-2-methoxyaniline](/img/structure/B1389377.png)



![1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1389382.png)


![4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid](/img/structure/B1389391.png)


amine](/img/structure/B1389396.png)


